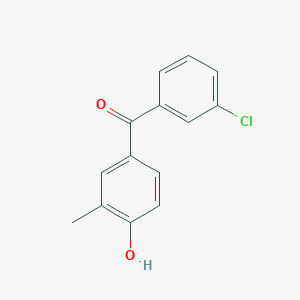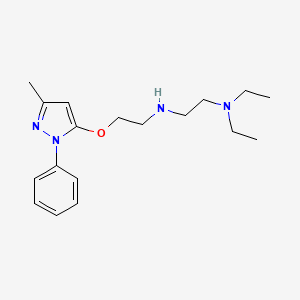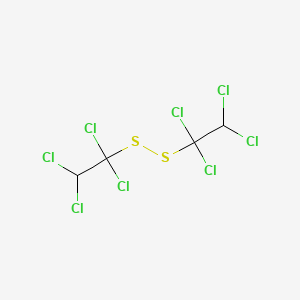
1,1,2,2-Tetrachloro-1-(1,1,2,2-tetrachloroethyldisulfanyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetrachloro-1-(1,1,2,2-tetrachloroethyldisulfanyl)ethane is a chlorinated organic compound. It is characterized by the presence of multiple chlorine atoms and a disulfanyl group, making it a compound of interest in various chemical and industrial applications. This compound is known for its stability and reactivity, which are influenced by the electron-withdrawing effects of the chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrachloro-1-(1,1,2,2-tetrachloroethyldisulfanyl)ethane typically involves the chlorination of ethane derivatives. One common method is the chlorination of 1,1,2,2-tetrachloroethane in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction is conducted in specialized reactors where temperature, pressure, and chlorine concentration are carefully monitored. The use of continuous flow reactors allows for efficient production and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Tetrachloro-1-(1,1,2,2-tetrachloroethyldisulfanyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, ammonia.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of less chlorinated ethane derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
1,1,2,2-Tetrachloro-1-(1,1,2,2-tetrachloroethyldisulfanyl)ethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of chlorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrachloro-1-(1,1,2,2-tetrachloroethyldisulfanyl)ethane involves its interaction with molecular targets such as enzymes and proteins. The chlorine atoms and disulfanyl group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in protein function and activity. Additionally, its electron-withdrawing chlorine atoms can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrachloroethane: A chlorinated ethane derivative with similar chemical properties.
Tetrachloroethylene: Another chlorinated compound used in industrial applications.
Trichloroethylene: A related compound with fewer chlorine atoms.
Uniqueness
1,1,2,2-Tetrachloro-1-(1,1,2,2-tetrachloroethyldisulfanyl)ethane is unique due to the presence of the disulfanyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of multiple chlorine atoms and the disulfanyl group makes it a versatile compound for various applications in chemistry, biology, and industry.
Properties
CAS No. |
6303-20-4 |
|---|---|
Molecular Formula |
C4H2Cl8S2 |
Molecular Weight |
397.8 g/mol |
IUPAC Name |
1,1,2,2-tetrachloro-1-(1,1,2,2-tetrachloroethyldisulfanyl)ethane |
InChI |
InChI=1S/C4H2Cl8S2/c5-1(6)3(9,10)13-14-4(11,12)2(7)8/h1-2H |
InChI Key |
JFHJPXSSCMWWLA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(SSC(C(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


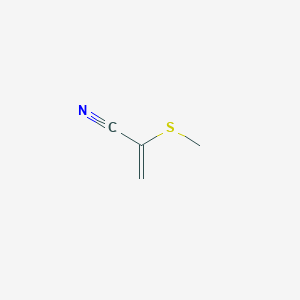
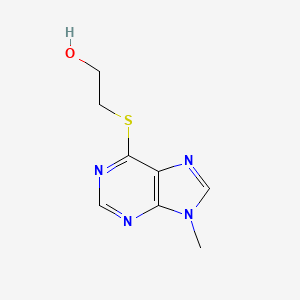

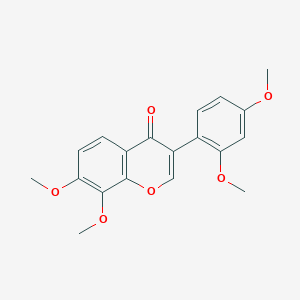
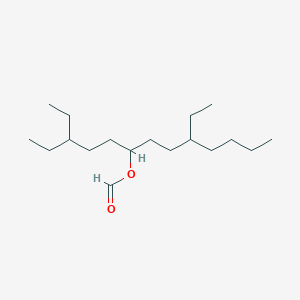
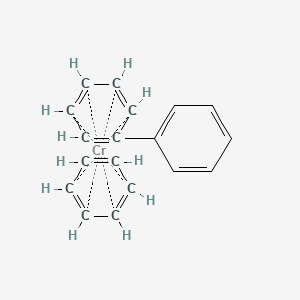

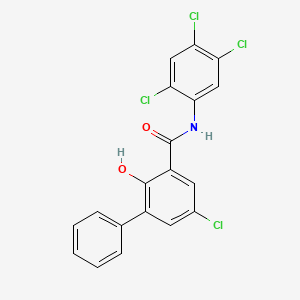
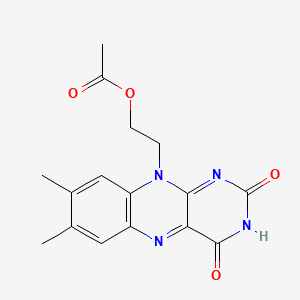

![[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate](/img/structure/B14721267.png)
